4-nitrophenyl diphenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

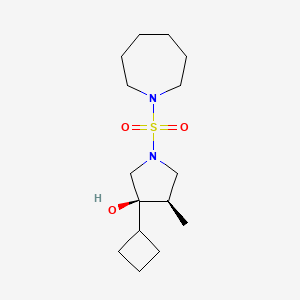

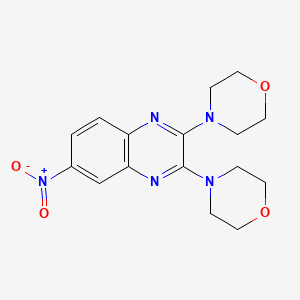

4-Nitrophenyl diphenylcarbamate is a chemical compound with the molecular formula C13H10N2O4 . It is a derivative of 4-nitrophenol, which is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring .

Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Aplicaciones Científicas De Investigación

Biochemical Research: Chymotrypsin Inhibition

4-nitrophenyl diphenylcarbamate: is used as a specific chromogenic inactivator of chymotrypsin, a digestive enzyme that catalyzes the hydrolysis of certain proteins. By inhibiting chymotrypsin, researchers can study the enzyme’s role and kinetics in various biological processes .

Immunology: Mast Cell Stabilization

This compound has been shown to inhibit anti-IgE-mediated histamine release from mast cells. This property is significant for studying allergic responses and could lead to the development of new treatments for allergies and asthma .

Pharmacology: Phospholipase C (PLC) Inhibition

In pharmacological research, 4-nitrophenyl diphenylcarbamate is used to investigate the inhibition of phospholipase C, an enzyme involved in various cellular processes including inflammation and signal transduction .

Nanotechnology: Catalytic Activity Benchmarking

The reduction of 4-nitrophenol, a related compound, is a benchmark reaction to assess the catalytic activity of nanostructured materials. By extension, 4-nitrophenyl diphenylcarbamate could be used to study the catalytic properties and potential applications of new nanomaterials .

Environmental Science: Pollutant Degradation

Research into the degradation of nitrophenols, including 4-nitrophenyl diphenylcarbamate , is crucial for environmental science. These studies help in understanding the breakdown of pollutants and the development of effective methods for environmental remediation .

Analytical Chemistry: Chromogenic Agent

As a chromogenic agent, 4-nitrophenyl diphenylcarbamate is used in analytical chemistry to visualize the presence of certain enzymes or chemical compounds, aiding in the detection and quantification of these substances .

Material Science: Surface Modification

The compound’s reactivity with various materials makes it a candidate for surface modification studies. This application is particularly relevant in the development of specialized coatings and functionalized surfaces for industrial use .

Chemical Synthesis: Intermediate Compound

Finally, in chemical synthesis, 4-nitrophenyl diphenylcarbamate serves as an intermediate in the production of other chemical compounds. Its reactivity allows chemists to create a wide range of derivatives for further research or industrial applications .

Mecanismo De Acción

Target of Action

Related compounds such as 4-nitrophenyl phosphate have been found to interact with enzymes like low molecular weight phosphotyrosine protein phosphatase and dual specificity protein phosphatase 23 .

Mode of Action

It’s worth noting that carbamates are known to exhibit a wide range of biological activities, including antimicrobial and antioxidant effects . They function by forming reversible bonds with their target enzymes, which can lead to the inhibition of the enzyme’s activity .

Biochemical Pathways

This process involves the conversion of 4-nitrophenol to 4-aminophenol, which can affect various biochemical pathways .

Result of Action

The reduction of related compounds like 4-nitrophenol can be monitored spectroscopically, as the hydrolysis yields 4-nitrophenol, a bright yellow compound with an optical readout at 413 nm .

Action Environment

The action of 4-nitrophenyl diphenylcarbamate can be influenced by various environmental factors. For instance, the catalytic reduction of 4-nitrophenol, a related compound, is known to be influenced by the presence of nanostructured materials . The size and structure of these materials can affect the catalytic activity .

Propiedades

IUPAC Name |

(4-nitrophenyl) N,N-diphenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c22-19(25-18-13-11-17(12-14-18)21(23)24)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDCLDPYYYFHOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl diphenylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methoxy-3-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5686544.png)

![N-[4-(acetylamino)phenyl]-2-butenamide](/img/structure/B5686550.png)

![6-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B5686561.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5686568.png)

![5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5686574.png)

![3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide](/img/structure/B5686583.png)

![(3aR*,9bR*)-2-(isoquinolin-5-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5686594.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B5686598.png)

![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylethanamine](/img/structure/B5686606.png)